

# Unlocking Synergistic Potential: A Guide to GFH018 Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

SHANGHAI, China – November 21, 2025 – GenFleet Therapeutics, a clinical-stage biotechnology company, today released a comprehensive guide on the synergistic effects of its lead asset, **GFH018**, a potent and selective small molecule inhibitor of transforming growth factor-beta receptor I (TGF- $\beta$ RI), in combination with other anti-cancer agents. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the TGF- $\beta$  signaling pathway in oncology.

### **Executive Summary**

**GFH018** is an orally bioavailable inhibitor of TGF-βRI (also known as ALK5) that plays a critical role in the tumor microenvironment by blocking TGF-β-mediated immunosuppression and tumor progression.[1][2] Preclinical and clinical data have demonstrated that combining **GFH018** with immune checkpoint inhibitors (ICIs) can significantly enhance anti-tumor efficacy. This guide provides an in-depth comparison of **GFH018**'s performance as a monotherapy and in combination, supported by experimental data and detailed methodologies.

### **Mechanism of Action and Synergy**

The transforming growth factor-beta (TGF- $\beta$ ) signaling pathway is a key driver of tumorigenesis, promoting tumor cell migration, invasion, and epithelial-mesenchymal transition (EMT), while also suppressing the host's anti-tumor immune response.[1][2] **GFH018** 







effectively blocks this pathway by inhibiting TGF-βRI kinase, thereby preventing the phosphorylation of downstream mediators SMAD2/3.[1]

The synergistic potential of **GFH018** with anti-PD-1/PD-L1 therapies stems from its ability to remodel the tumor microenvironment. By inhibiting TGF- $\beta$  signaling, **GFH018** can alleviate the immunosuppressive landscape within the tumor, making it more susceptible to the action of immune checkpoint inhibitors.[1][2]





Click to download full resolution via product page

**Diagram 1:** TGF-β Signaling Pathway and **GFH018**'s Point of Intervention.



## Preclinical Synergy Assessment In Vitro Activity

**GFH018** has demonstrated potent inhibition of TGF-βRI kinase activity.

| Compound | Target         | IC50 (nM) |
|----------|----------------|-----------|
| GFH018   | TGF-βRI (ALK5) | 70.5      |

Table 1: In vitro inhibitory activity of GFH018.[3]

### In Vivo Synergistic Efficacy with Anti-PD-1 Antibody

Preclinical studies in syngeneic mouse tumor models have shown that the combination of **GFH018** with an anti-PD-1 antibody results in superior anti-tumor activity compared to either agent alone. While specific quantitative tumor growth inhibition (TGI) percentages from these studies are not publicly available, the data consistently demonstrate a significant synergistic effect.[4]

Experimental Protocol: In Vivo Synergy Study

A representative, though generalized, protocol for assessing in vivo synergy is as follows:

- Cell Line and Animal Model: Murine cancer cell lines (e.g., CT26 colon carcinoma) are implanted subcutaneously into immunocompetent syngeneic mice (e.g., BALB/c).
- Treatment Groups: Once tumors reach a palpable size, mice are randomized into four groups:
  - Vehicle control
  - GFH018 monotherapy (administered orally)
  - Anti-PD-1 antibody monotherapy (administered intraperitoneally)
  - GFH018 and anti-PD-1 antibody combination therapy



- Dosing and Schedule: Dosing and schedule are optimized for each model.
- Tumor Volume Measurement: Tumor volume is measured at regular intervals using calipers.
- Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the combination effect compared to monotherapies.



Click to download full resolution via product page

**Diagram 2:** Generalized Experimental Workflow for In Vivo Synergy Assessment.

# Clinical Evaluation of GFH018 in Combination with Toripalimab (Anti-PD-1)

A Phase Ib/II clinical trial (NCT04914286) evaluated the safety and efficacy of **GFH018** in combination with Toripalimab, an anti-PD-1 antibody, in patients with advanced solid tumors. The most mature data is from the cohort of patients with recurrent/metastatic nasopharyngeal carcinoma (R/M NPC).

### **Efficacy in R/M NPC**

The combination therapy has shown promising anti-tumor activity, particularly in patients who were naïve to immune checkpoint inhibitors.



| Patient Population                                                                                         | Objective Response Rate (ORR) | Disease Control Rate<br>(DCR) |
|------------------------------------------------------------------------------------------------------------|-------------------------------|-------------------------------|
| All R/M NPC Patients                                                                                       | 31.3%                         | 50.0%                         |
| ICI-Naïve R/M NPC Patients                                                                                 | 47.1%                         | 64.7%                         |
| Table 2: Efficacy of GFH018 in<br>Combination with Toripalimab<br>in R/M NPC (as of April 20,<br>2023).[5] |                               |                               |

## **Safety Profile**

The combination of **GFH018** and Toripalimab was generally well-tolerated. The majority of treatment-related adverse events (TRAEs) were grade 1 or 2.

| Treatment-Related Adverse<br>Event (TRAE)                                                                                               | Any Grade | Grade ≥3 |
|-----------------------------------------------------------------------------------------------------------------------------------------|-----------|----------|
| Anemia                                                                                                                                  | 18.8%     | N/A      |
| Hyponatremia                                                                                                                            | 18.8%     | N/A      |
| Rash                                                                                                                                    | 18.8%     | N/A      |
| Fatigue                                                                                                                                 | 12.5%     | N/A      |
| White blood cell count decreased                                                                                                        | 12.5%     | N/A      |
| Table 3: Common Treatment-<br>Related Adverse Events (≥10% incidence) in the GFH018 and<br>Toripalimab Combination Study in R/M NPC.[5] |           |          |

Clinical Protocol: Phase Ib/II Study (NCT04914286)

• Study Design: Open-label, multi-center, dose-escalation and expansion study.



- Patient Population: Patients with advanced solid tumors who have failed standard therapies.
- Treatment Regimen: GFH018 administered orally twice daily on a 14-day on/14-day off schedule, in combination with Toripalimab administered intravenously.
- Primary Endpoints: Safety and tolerability, determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
- Secondary Endpoints: Preliminary anti-tumor activity (ORR, DCR, duration of response, progression-free survival).

# Future Directions: Combination with Chemoradiotherapy in NSCLC

GenFleet is actively exploring the potential of **GFH018** in a triple combination regimen. A Phase II clinical trial is currently underway to evaluate **GFH018** in combination with a PD-1 inhibitor and concurrent chemoradiotherapy for the treatment of locally advanced and unresectable non-small cell lung cancer (NSCLC).[1][6] This study aims to leverage **GFH018**'s ability to modulate the tumor microenvironment and potentially reduce the side effects associated with chemoradiotherapy.[1] Preclinical data supporting this combination is not yet publicly available.

#### Conclusion

The collective preclinical and clinical evidence strongly supports the synergistic potential of **GFH018** when combined with immune checkpoint inhibitors. The promising efficacy and manageable safety profile observed in the combination study with Toripalimab in R/M NPC patients highlight the potential of this therapeutic strategy. Ongoing research into the triple combination with chemoradiotherapy in NSCLC may further expand the clinical utility of **GFH018** in difficult-to-treat cancers. GenFleet Therapeutics is committed to advancing the clinical development of **GFH018** to bring innovative treatment options to cancer patients worldwide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. GenFleet Receives CTAs Approval for Two Phase II Combination Studies of TGF-β R1 Inhibitor (GFH018) with PD-1 Inhibitor [prnewswire.com]
- 2. First-in-human study of GFH018, a small molecule inhibitor of transforming growth factor-β receptor I inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. 2023 ASCO | Multi-center Data for Combination Study of GenFleet's GFH018 (TGF-β R1 inhibitor) with Anti-PD-1 Antibody Demonstrates Significant Potential to Enhance Efficacy of Immune Checkpoint Inhibitors among ICI-naïve Patients [prnewswire.com]
- 6. genfleet.com [genfleet.com]
- To cite this document: BenchChem. [Unlocking Synergistic Potential: A Guide to GFH018 Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384867#assessing-the-synergistic-effects-of-gfh018-with-other-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com